
n-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine is a compound that features a pyrrolidine ring, a thiazole ring, and a propan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a thiazole precursor with a pyrrolidine derivative under controlled conditions. For example, a thiazole compound can be reacted with pyrrolidine in the presence of a suitable base and solvent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be investigated as a potential drug candidate due to its unique structural features.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The pyrrolidine and thiazole rings may interact with proteins or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine and thiazole derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Thiazole-4-carboxylic acid
Uniqueness
N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine is unique due to the specific combination of the pyrrolidine and thiazole rings, which may confer distinct biological activities not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H21N3S |
|---|---|
Peso molecular |
239.38 g/mol |
Nombre IUPAC |
N-[[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H21N3S/c1-2-5-13-8-12-14-11(10-16-12)9-15-6-3-4-7-15/h10,13H,2-9H2,1H3 |
Clave InChI |
MPYBSCCTJOPODH-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=NC(=CS1)CN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


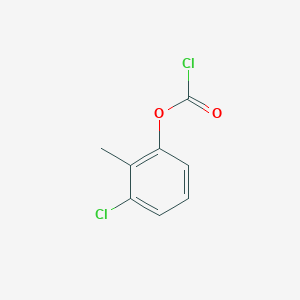
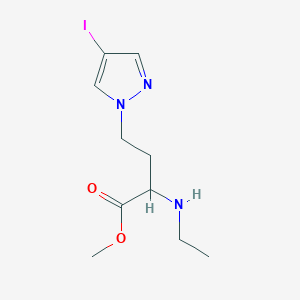
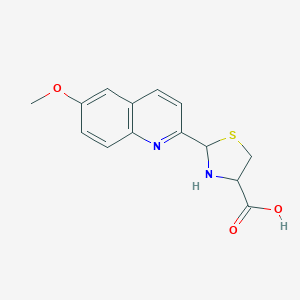
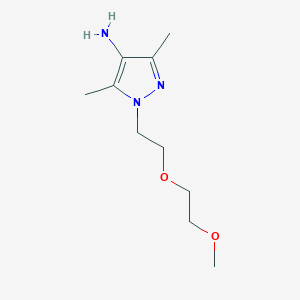
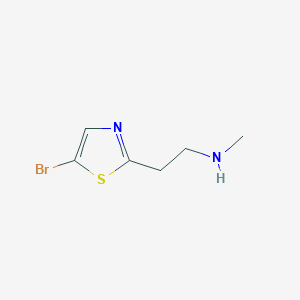
![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)





![2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid](/img/structure/B13635882.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)
